2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
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Overview
Description
2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a nitrogen-containing heterocyclic compound. It is part of the diketopyrrolopyrrole (DPP) family, known for their vibrant colors and stability. These compounds are widely used in various applications, including pigments, organic electronics, and pharmaceuticals .
Preparation Methods
The synthesis of 2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the condensation of aromatic nitriles with pyrrolinone esters. This reaction is often catalyzed by bases and carried out under controlled conditions to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a chromophore in dye chemistry.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and Van der Waals interactions. These interactions facilitate its incorporation into various systems, enhancing its stability and functionality .
Comparison with Similar Compounds
Compared to other diketopyrrolopyrrole derivatives, 2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Similar compounds include:
- 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Properties
CAS No. |
918412-96-1 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1,2,4-trimethyl-5-phenylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C15H14N2O2/c1-9-12-13(14(18)16(9)3)10(2)17(15(12)19)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
NXKLRTHAQWDFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N(C2=O)C3=CC=CC=C3)C)C(=O)N1C |
Origin of Product |
United States |
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